molecular formula C10H9N5O2 B2850802 N-(6-methoxypyrimidin-4-yl)pyrazine-2-carboxamide CAS No. 1396845-82-1

N-(6-methoxypyrimidin-4-yl)pyrazine-2-carboxamide

Katalognummer B2850802
CAS-Nummer: 1396845-82-1
Molekulargewicht: 231.215
InChI-Schlüssel: AJSMATDCLQNADS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(6-methoxypyrimidin-4-yl)pyrazine-2-carboxamide” is a derivative of Pyrazinamide, an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The synthesis of pyrazinamide analogues involves the Yamaguchi reaction, which is widely and generally applied to synthesize esters and lactones . It involves 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, 4-dimethylaminopyridine, and triethylamine .

Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Agent

N-(6-methoxypyrimidin-4-yl)pyrazine-2-carboxamide: derivatives have been synthesized and evaluated for their potential as anti-tubercular agents. These compounds have shown significant activity against Mycobacterium tuberculosis H37Ra , with inhibitory concentrations (IC50) indicating their effectiveness in combating tuberculosis (TB) . The development of new anti-TB drugs is crucial due to the emergence of multi-drug resistant TB strains, and these derivatives represent a promising avenue for new treatments.

Non-Toxicity to Human Cells

The cytotoxicity of these compounds has been tested on HEK-293 (human embryonic kidney) cells , and results indicate that they are non-toxic to human cells . This is an important consideration for any potential pharmaceutical application, as it suggests a lower risk of adverse side effects in humans.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interactions of these derivatives at the molecular level. These studies reveal the suitability of the compounds for further development as they can effectively bind to the target sites on the bacteria .

Development of Single Crystals

Single crystals of certain active compounds have been developed, which is a step forward in the drug development process. These crystals can be used to determine the three-dimensional structure of the compounds, which is essential for understanding their mode of action and for further refinement .

Analogues of Pyrazinamide

The analogues of pyrazine and pyrazinamide, such as N-(6-methoxypyrimidin-4-yl)pyrazine-2-carboxamide , can exhibit higher anti-TB activity against MTB . This suggests that modifications of the pyrazine structure could lead to more effective TB treatments .

Synthesis and Design

The synthesis and design of these derivatives are based on the structure-activity relationship (SAR) studies. These studies help in identifying the chemical groups that are crucial for the activity of the compounds and guide the synthesis of more potent derivatives .

Eigenschaften

IUPAC Name

N-(6-methoxypyrimidin-4-yl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O2/c1-17-9-4-8(13-6-14-9)15-10(16)7-5-11-2-3-12-7/h2-6H,1H3,(H,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSMATDCLQNADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methoxypyrimidin-4-yl)pyrazine-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.